molecular formula C15H17N3O3S B3002556 1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea CAS No. 1206986-66-4

1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea

Cat. No.: B3002556
CAS No.: 1206986-66-4
M. Wt: 319.38
InChI Key: AHJKNVODHVBRFO-UHFFFAOYSA-N
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Description

1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea is a heterocyclic compound featuring a thiazole core fused with a 1,4-benzodioxin moiety and substituted with an isopropylurea group. The benzodioxin component contributes to its planar aromatic structure, while the thiazole ring introduces nitrogen and sulfur atoms, enhancing electronic diversity. The isopropylurea substituent provides steric bulk and hydrogen-bonding capacity, which may influence solubility, crystallinity, and intermolecular interactions.

Synthetic approaches for benzodioxin-thiazole hybrids often involve condensation reactions between benzodioxin precursors and thiazole-forming reagents. For example, thiosemicarbazide and sodium acetate have been used to synthesize analogous 1,4-benzodioxine-thiadiazole derivatives via hydrazine-carbothioamide intermediates .

Properties

IUPAC Name

1-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-9(2)16-14(19)18-15-17-11(8-22-15)10-3-4-12-13(7-10)21-6-5-20-12/h3-4,7-9H,5-6H2,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJKNVODHVBRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Structural Insights

The structure of 1-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea features a thiazole ring, which is known for its biological activity, and a dihydrobenzo[b][1,4]dioxin moiety that contributes to its chemical stability and reactivity.

Medicinal Chemistry

The compound has been explored for its potential as an antitumor agent . Studies indicate that derivatives of thiazole and benzodioxin exhibit significant cytotoxic effects against various cancer cell lines. For instance, research by Shinde et al. (2020) demonstrated that compounds related to this structure showed promising results in inhibiting tumor growth in vitro .

Case Study: Anticancer Activity

A study evaluated the anticancer properties of thiazole derivatives, including those incorporating the dihydrobenzo[b][1,4]dioxin structure. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of intrinsic pathways .

Antimicrobial Properties

Research has highlighted the antimicrobial activity of similar compounds. The presence of the thiazole ring is crucial for enhancing the antibacterial effects against Gram-positive and Gram-negative bacteria. A study published in 2021 reported that thiazole derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Thiazole Derivative AStaphylococcus aureus18
Escherichia coli14

Material Science

In material science, this compound is being investigated for its potential use in developing organic light-emitting diodes (OLEDs) due to its favorable electronic properties. The incorporation of the dihydrobenzo[b][1,4]dioxin moiety enhances the photophysical characteristics necessary for efficient light emission .

Case Study: OLED Development

Research conducted by Zhuang et al. (2017) focused on synthesizing OLED materials based on thiazole derivatives. The findings indicated that these materials exhibited high luminescence efficiency and stability under operational conditions, making them suitable candidates for commercial applications in display technologies .

Mechanism of Action

The mechanism of action of 1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole-Benzodioxin Cores

Compound 4 and 5 ():
These fluorophenyl- and chlorophenyl-substituted thiazoles share structural similarities with the target compound. Key differences include:

  • Crystallography: Both exhibit triclinic (P 1̄) symmetry with two independent molecules in the asymmetric unit.

Electroluminescent Materials (): Compounds like CDDPI and DBDPA incorporate benzodioxin moieties but are functionalized with carbazole and phenanthroimidazole groups.

Functional Group Comparison

Compound Name Core Structure Substituents Key Properties
Target Compound Benzodioxin-thiazole Isopropylurea High polarity, H-bonding capacity
Compounds 4 and 5 Benzodioxin-thiazole Fluorophenyl, triazole Planar crystallinity, π-π stacking
CDDPI/DBDPA Benzodioxin-imidazole/carbazole Carbazole, phenanthroimidazole Electroluminescence (435 nm, EQE 19.2%)

Biological Activity

The compound 1-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-isopropylurea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H22N2O5S
  • Molecular Weight : 390.45 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit enzymes associated with metabolic pathways relevant to diseases such as diabetes and Alzheimer's disease. These enzymes include:
    • AChE (Acetylcholinesterase) : Inhibition can lead to increased levels of acetylcholine, potentially improving cognitive functions.
    • Dipeptidyl Peptidase IV (DPP-IV) : This inhibition can enhance insulin secretion and lower blood glucose levels.
  • Antioxidant Activity : The presence of the dioxin moiety may contribute to antioxidant properties, scavenging free radicals and reducing oxidative stress.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanism/EffectReference
Enzyme InhibitionAChE and DPP-IV inhibition
Antioxidant ActivityScavenging of free radicals
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

Several studies have investigated the biological effects of compounds related to or derived from this compound:

  • Neuroprotective Effects :
    A study evaluated the neuroprotective effects of similar compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds significantly reduced cell death and improved cell viability through antioxidant mechanisms.
  • Anticancer Properties :
    Research demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction via mitochondrial pathways.
  • Diabetes Management :
    Another investigation focused on the impact of this compound on glucose metabolism in diabetic models. The results showed a significant reduction in blood glucose levels, suggesting potential use in diabetes management.

Q & A

Q. How can researchers address batch-to-batch variability in synthesis or bioactivity data?

  • Methodological Answer: Implement quality control protocols:
  • Analytical : Use HPLC purity thresholds (>95%) and NMR spectral matching .
  • Statistical : Apply ANOVA to compare bioactivity across batches; identify critical process parameters (e.g., reaction temperature) via DoE .

Q. What methods validate the compound’s stability under storage and experimental conditions?

  • Methodological Answer: Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. For solution stability, monitor degradation via UV-Vis spectroscopy under varying pH and light exposure .

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